Quinolin-3-yl(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-3-yl(p-tolyl)methanone is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a p-tolyl group through a methanone linkage.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, which contribute to their diverse biological activities .
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Transition Metal-Free Synthesis: One method involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils.
Cu-Catalyzed Double C(sp3)-H Bond Functionalization: Another method involves the use of copper acetate (Cu(OAc)2) as a catalyst, along with 2,2’-bipyridine and TEMPO, to facilitate the reaction between 2-aminobenzaldehyde and propiophenone.
Industrial Production Methods
Industrial production methods for Quinolin-3-yl(p-tolyl)methanone typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal-free protocols and recyclable catalysts is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinolin-3-yl(p-tolyl)methanone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or p-tolyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols.
Scientific Research Applications
Quinolin-3-yl(p-tolyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar biological activities.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Chalcone Derivatives: Compounds with a chalcone core, exhibiting various pharmacological properties.
Uniqueness
Quinolin-3-yl(p-tolyl)methanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline ring and a p-tolyl group through a methanone linkage provides a versatile scaffold for the development of new therapeutic agents and industrial applications .
Properties
IUPAC Name |
(4-methylphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)15-10-14-4-2-3-5-16(14)18-11-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBYDRIXYKHJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.